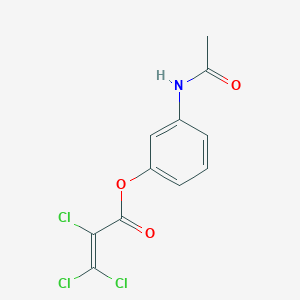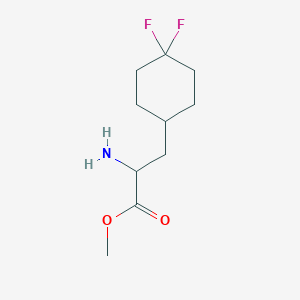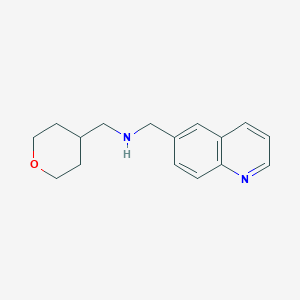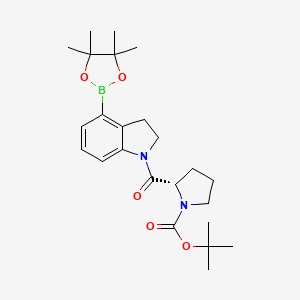
tert-Butyl (S)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carbonyl-)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carbonyl-)pyrrolidine-1-carboxylate: is a complex organic compound that features a boronate ester group, an indoline moiety, and a pyrrolidine carboxylate group. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the boronate ester and the coupling of various intermediates. Common reagents might include boronic acids, indoline derivatives, and pyrrolidine carboxylates. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include the use of larger reactors, continuous flow systems, and more efficient purification techniques to handle the increased volume and ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions might target the carbonyl groups within the molecule.
Substitution: Substitution reactions could occur at various positions on the indoline or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts might be used in coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of this compound might be used to study enzyme interactions or as probes in biochemical assays.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
In industry, it might be used in the development of new materials or as a catalyst in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Derivatives: These compounds also contain boronate ester groups and are used in similar applications.
Indoline Derivatives: Compounds with indoline moieties are common in pharmaceuticals and organic synthesis.
Pyrrolidine Carboxylates: These are often used in the synthesis of various bioactive molecules.
Uniqueness
What sets tert-Butyl (S)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carbonyl-)pyrrolidine-1-carboxylate
Eigenschaften
Molekularformel |
C24H35BN2O5 |
|---|---|
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carbonyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H35BN2O5/c1-22(2,3)30-21(29)27-14-9-12-19(27)20(28)26-15-13-16-17(10-8-11-18(16)26)25-31-23(4,5)24(6,7)32-25/h8,10-11,19H,9,12-15H2,1-7H3/t19-/m0/s1 |
InChI-Schlüssel |
DTAQNKKGASIVEC-IBGZPJMESA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)C4CCCN4C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


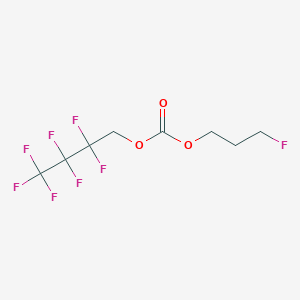

![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)

![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)

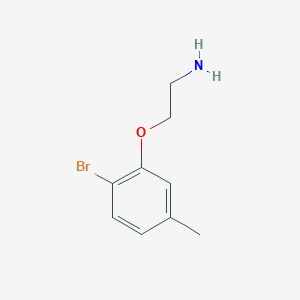
![N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)
